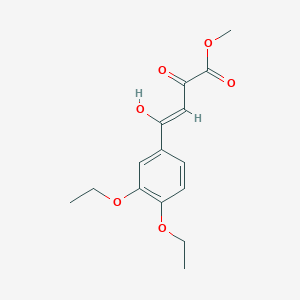
methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure, characterized by the presence of a phenyl ring substituted with two ethoxy groups, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 3,4-diethoxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by a series of condensation and oxidation reactions to introduce the hydroxy and keto groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of phenyl derivatives with different substituents.
Scientific Research Applications
Methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(3,4-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Methyl (2Z)-4-(3,4-dihydroxyphenyl)-2-hydroxy-4-oxobut-2-enoate
Uniqueness
Methyl (2Z)-4-(3,4-diethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18O6 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl (Z)-4-(3,4-diethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C15H18O6/c1-4-20-13-7-6-10(8-14(13)21-5-2)11(16)9-12(17)15(18)19-3/h6-9,16H,4-5H2,1-3H3/b11-9- |
InChI Key |
MIMGXRRETKDURA-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/C(=O)C(=O)OC)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=CC(=O)C(=O)OC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















